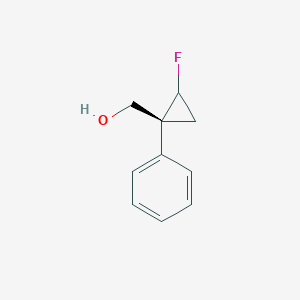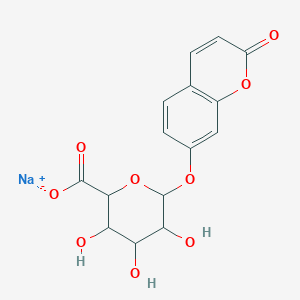
7-Hydroxycoumarin b-D-glucuronide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy coumarin glucuronide (sodium salt) typically involves the glucuronidation of 7-hydroxy coumarin. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform . The reaction conditions often include the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor .
Industrial Production Methods
Industrial production of 7-hydroxy coumarin glucuronide (sodium salt) involves similar enzymatic processes but on a larger scale. The use of recombinant UGT enzymes and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy coumarin glucuronide (sodium salt) primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the hydroxyl group of 7-hydroxy coumarin .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include UDPGA and UGT enzymes. The reaction is typically carried out in an aqueous buffer solution at a pH of around 7.4 .
Major Products Formed
The major product formed from the glucuronidation of 7-hydroxy coumarin is 7-hydroxy coumarin glucuronide (sodium salt) .
Scientific Research Applications
7-Hydroxy coumarin glucuronide (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a standard for the analysis of 7-hydroxy coumarin metabolites.
Biology: The compound is used in studies involving the metabolism of coumarins and their derivatives.
Medicine: It has potential therapeutic applications in the treatment of lymphedema and certain types of cancer.
Mechanism of Action
The mechanism of action of 7-hydroxy coumarin glucuronide (sodium salt) involves its formation through the glucuronidation of 7-hydroxy coumarin. This process is mediated by the UGT1A1 enzyme, which transfers a glucuronic acid moiety from UDPGA to the hydroxyl group of 7-hydroxy coumarin . The resulting glucuronide conjugate is more water-soluble and can be easily excreted from the body .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin β-D-glucuronide: Another glucuronide derivative of 7-hydroxy coumarin.
Umbelliferone glucuronide: A synonym for 7-hydroxy coumarin glucuronide (sodium salt).
7-Ethoxycoumarin: A related coumarin derivative used in similar metabolic studies.
Uniqueness
7-Hydroxy coumarin glucuronide (sodium salt) is unique due to its specific glucuronidation at the 7-hydroxy position, which makes it a valuable standard for metabolic studies involving 7-hydroxy coumarin . Its water solubility and ease of excretion also make it an important compound in pharmacokinetic studies .
Properties
IUPAC Name |
sodium;3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHLGBDGEPDEME-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NaO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-tert-butyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B14805437.png)
![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14805443.png)

![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14805454.png)

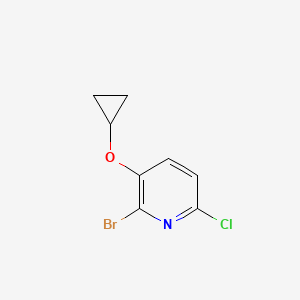
![5-{[4-(Ethoxycarbonyl)piperidin-1-yl]methyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B14805464.png)
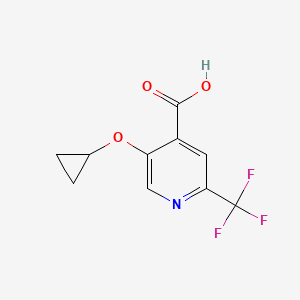

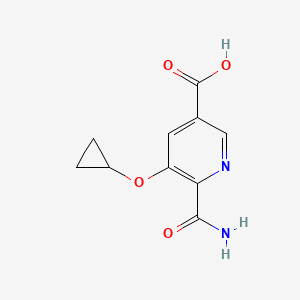
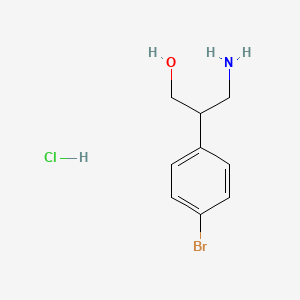
![5-[4-(Methylthio)phenyl]oxazole](/img/structure/B14805489.png)
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14805496.png)
